

An In-depth Technical Guide to Deltorphin II Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Deltorphin 2 TFA	
Cat. No.:	B8146649	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphin II, a naturally occurring heptapeptide from the skin of frogs belonging to the Phyllomedusa genus, is a highly potent and selective agonist for the δ -opioid receptor (DOR)[1] [2][3]. Specifically, it exhibits a preference for the δ 2 subtype[4][5]. Its remarkable selectivity over μ - and κ -opioid receptors makes it a valuable tool in pharmacological research and a person of interest for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Deltorphin II trifluoroacetate. It includes detailed experimental methodologies for key assays, quantitative data on receptor binding and functional activity, and a visualization of its signaling pathway. The trifluoroacetate (TFA) salt is a common formulation for this peptide, enhancing its solubility and stability for research purposes.

Chemical Structure and Physicochemical Properties

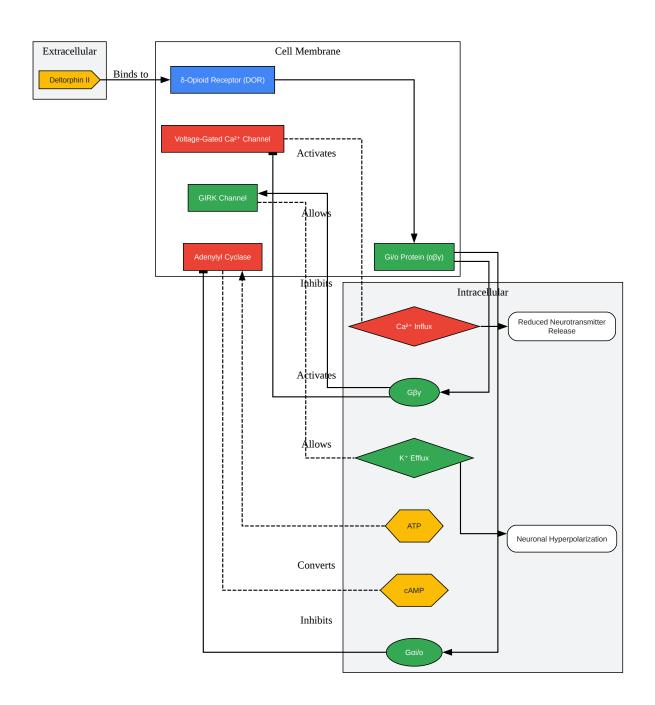
Deltorphin II is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. The presence of a D-alanine at the second position is crucial for its high affinity and selectivity for the δ -opioid receptor. The trifluoroacetate salt is formed during the purification process by high-performance liquid chromatography (HPLC).

Chemical Structure:

- Peptide Sequence: H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂
- Molecular Formula (peptide only): C₃₈H₅₄N₈O₁₀
- Molecular Weight (peptide only): 782.88 g/mol
- Molecular Formula (TFA salt): C40H55F3N8O12
- Molecular Weight (TFA salt): 896.91 g/mol

Physicochemical Properties of Deltorphin II Trifluoroacetate:

Property	Value	Reference
Appearance	White to off-white solid/powder	
Purity (HPLC)	≥95%	
Solubility	Soluble in water (1 mg/ml), DMSO (50 mg/mL)	
Storage	Store at -20°C for long-term stability.	


Biological Activity and Mechanism of Action

Deltorphin II exerts its biological effects primarily through the activation of δ -opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.

Signaling Pathway

The activation of the δ -opioid receptor by Deltorphin II leads to the dissociation of the heterotrimeric G-protein into its Gai/o and G β y subunits. The Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The G β y subunit can modulate various ion channels, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for its analgesic and other central nervous system effects.

Click to download full resolution via product page

Caption: Deltorphin II signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for Deltorphin II, demonstrating its high affinity and potency at the δ -opioid receptor.

Table 1: Receptor Binding Affinity

Ligand	Receptor	Kı (nM)	Assay System	Reference
Deltorphin II	δ-Opioid	0.0033	Mouse brain membranes	
Deltorphin II	μ-Opioid	>1000	Mouse brain membranes	
Deltorphin II	к-Opioid	>1000	Mouse brain membranes	_
[¹²⁵ l][D- Ala²]deltorphin-l	δ-Opioid	0.5 (K_D)	Mouse brain membranes	-

Table 2: Functional Activity

Assay	Parameter	Value	Cell/Tissue System	Reference
[³⁵ S]GTPyS Binding	EC50	0.034 μΜ	Mouse brain membranes	
cAMP Inhibition	-	Deltorphin II inhibits cAMP production	Various cell lines	
In vivo Analgesia (Tail-flick test)	Antinociceptive Effect	Dose-dependent	Mice (i.c.v. administration)	-
In vivo Analgesia (Tail-flick test)	Antinociceptive Effect	Dose-dependent	Rats (intrathecal administration)	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize Deltorphin II.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of Deltorphin II for opioid receptors.

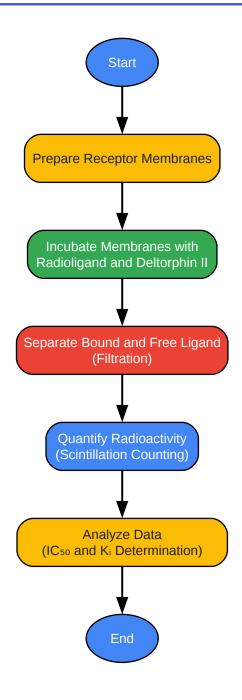
Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by unlabeled Deltorphin II.

Materials:

- Membrane preparations from cells expressing the opioid receptor of interest or from brain tissue.
- Radioligand (e.g., [³H]naltrindole for δ-receptors).
- Deltorphin II trifluoroacetate.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
- Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of Deltorphin II.



- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of Deltorphin II. Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.

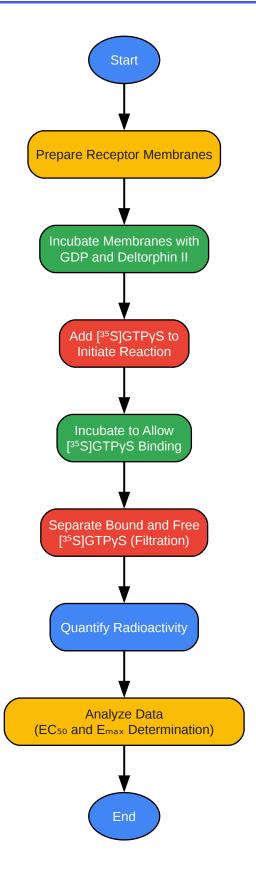
Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism by Deltorphin II.

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35 S]GTP γ S, to G α subunits upon δ -opioid receptor activation by Deltorphin II.


Materials:

- Membrane preparations.
- [35S]GTPyS.
- Deltorphin II trifluoroacetate.
- GDP.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: As described for the radioligand binding assay.
- Assay Setup: In a 96-well plate, add membrane preparation, GDP, and varying concentrations of Deltorphin II.
- Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.
- Initiation of Reaction: Add [35S]GTPyS to each well to start the binding reaction.
- Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
- Filtration and Counting: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described above.
- Data Analysis: Plot the stimulated [35S]GTPyS binding against the log concentration of Deltorphin II to determine the EC₅₀ and E_{max} values.

Click to download full resolution via product page

Caption: [35S]GTPyS Binding Assay Workflow.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the antinociceptive effects of Deltorphin II in animal models.

Objective: To measure the ability of Deltorphin II to increase the latency of a tail-flick response to a thermal stimulus.

Materials:

- Male Sprague-Dawley rats or ICR mice.
- Deltorphin II trifluoroacetate dissolved in sterile saline.
- Tail-flick apparatus with a radiant heat source.
- Intrathecal or intracerebroventricular injection equipment.

Procedure:

- Animal Acclimation: Acclimate animals to the testing environment and handling.
- Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying
 the heat source to the tail and recording the time to withdrawal. A cut-off time is set to
 prevent tissue damage.
- Drug Administration: Administer Deltorphin II via the desired route (e.g., intrathecally) at various doses.
- Post-treatment Measurements: Measure the tail-flick latency at several time points after drug administration (e.g., 10, 20, 30, 60 minutes).
- Data Analysis: Convert the latencies to a percentage of the maximum possible effect (%MPE) and compare the effects of different doses over time.

Conclusion

Deltorphin II trifluoroacetate is a powerful research tool for investigating the δ -opioid system. Its high potency and selectivity make it an invaluable ligand for receptor characterization and

functional studies. The detailed information on its chemical structure, biological activity, and associated experimental protocols provided in this guide serves as a comprehensive resource for researchers in pharmacology and drug development, facilitating further exploration of the therapeutic potential of δ -opioid receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- To cite this document: BenchChem. [An In-depth Technical Guide to Deltorphin II Trifluoroacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146649#chemical-structure-of-deltorphin-2-trifluoroacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com